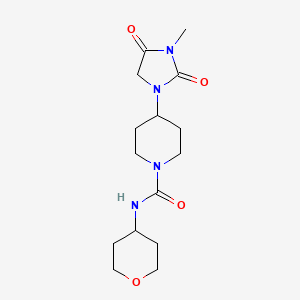

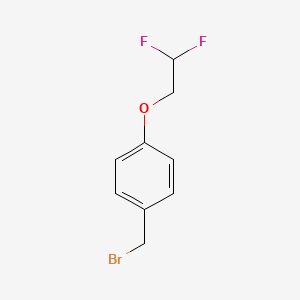

![molecular formula C16H9N3O3S2 B2806699 N-benzo[g][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide CAS No. 325987-81-3](/img/structure/B2806699.png)

N-benzo[g][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole is a bicyclic compound and is a part of many synthetic and natural products . It’s an important scaffold in medicinal chemistry and is associated with diverse biological activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis

Benzothiazole can undergo various chemical reactions. For example, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles, (benzo)thiazoles and 1,3,4-oxadiazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP) and affords the corresponding 2-ketoazoles .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For example, the melting point, Rf-value, and yield can be determined experimentally .Scientific Research Applications

Synthesis and Biological Evaluation

Synthesis and Diuretic Activity : A study by Yar & Ansari (2009) focused on the synthesis of N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, including derivatives of N-benzo[g][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide, to evaluate their diuretic activity. N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide (II) was identified as a promising candidate in this series (Yar & Ansari, 2009).

Antitumor Agents : Yoshida et al. (2005) developed derivatives based on 2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid[2-(cyclohexanecarbonylamino)benzothiazol-6-yl]amide, showing selective cytotoxicity against tumorigenic cell lines. One of the derivatives, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, demonstrated significant inhibitory effects on tumor growth in vivo (Yoshida et al., 2005).

Antioxidative and Antiproliferative Activity : Cindrić et al. (2019) synthesized a range of benzimidazole/benzothiazole-2-carboxamides, evaluating their antiproliferative activity and antioxidant capacity. The study highlighted the potential of these compounds in developing more efficient antioxidants and systems with antiproliferative activity (Cindrić et al., 2019).

Chemical Properties and Reactions

Synthesis and Reactivity : El'chaninov et al. (2017) discussed the synthesis and electrophilic substitution reactions of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, a compound structurally related to this compound. This research provides insight into the chemical reactivity of such compounds (El'chaninov et al., 2017).

Photo-Physical Characteristics : Padalkar et al. (2011) conducted a study on the photo-physical properties of ESIPT inspired 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives. This research is relevant to the understanding of the photo-physical behavior of benzothiazole derivatives (Padalkar et al., 2011).

Antibacterial and Antiproliferative Activity : Cindrić et al. (2018) designed and synthesized novel nitro and amino substituted 2-benzimidazolyl and 2-benzothiazolyl benzo[b]thieno-2-carboxamides, demonstrating potent antibacterial and antiproliferative activities. This indicates the broad spectrum of biological activities that benzothiazole derivatives can exhibit (Cindrić et al., 2018).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3S2/c20-15(12-7-8-13(23-12)19(21)22)18-16-17-11-6-5-9-3-1-2-4-10(9)14(11)24-16/h1-8H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMVKRUMAQKHBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

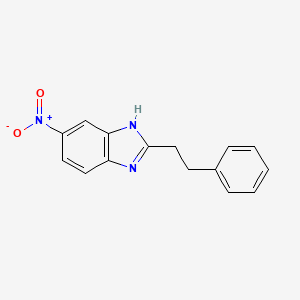

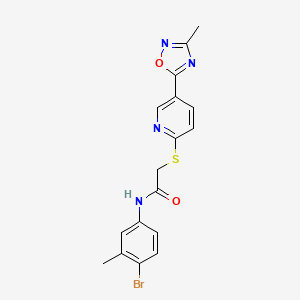

![1-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2806620.png)

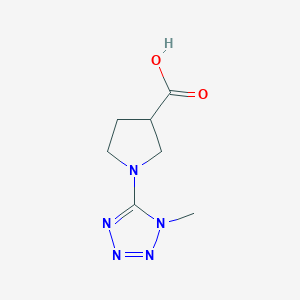

![2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid](/img/structure/B2806622.png)

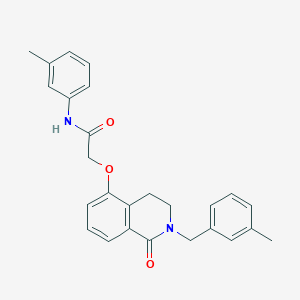

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-hydroxyphenyl)acetamide](/img/structure/B2806629.png)

![2-(3-Fluorophenyl)-2-[methyl({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl})amino]acetamide](/img/structure/B2806631.png)

![N-(4-ethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2806633.png)

![N-[[4-[3-(2-Hydroxyethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2806634.png)

![[3-(2,6-Dimethylmorpholin-4-yl)quinoxalin-2-yl][(3-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2806636.png)